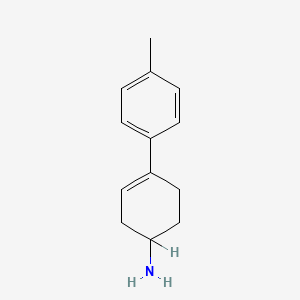
Methyl 3-hydroxy-9-methyldecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-9-methyldecanoate is an organic compound belonging to the ester family It is derived from decanoic acid and is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the ninth carbon of the decanoate chain
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-9-methyldecanoate can be synthesized through esterification reactions involving decanoic acid derivatives. One common method involves the reaction of 3-hydroxydecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
科学研究应用
Methyl 3-hydroxy-9-methyldecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
作用机制
The mechanism of action of methyl 3-hydroxy-9-methyldecanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may exert biological effects.
相似化合物的比较
Methyl 3-hydroxydecanoate: Lacks the methyl group at the ninth carbon.
Methyl 9-methyldecanoate: Lacks the hydroxyl group at the third carbon.
Methyl 3-hydroxy-9-methylundecanoate: Has an additional carbon in the chain.
Uniqueness: Methyl 3-hydroxy-9-methyldecanoate is unique due to the presence of both a hydroxyl group and a methyl group at specific positions on the decanoate chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62675-85-8 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
methyl 3-hydroxy-9-methyldecanoate |
InChI |
InChI=1S/C12H24O3/c1-10(2)7-5-4-6-8-11(13)9-12(14)15-3/h10-11,13H,4-9H2,1-3H3 |
InChI 键 |
SDWIGWGWFPLXOY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCC(CC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


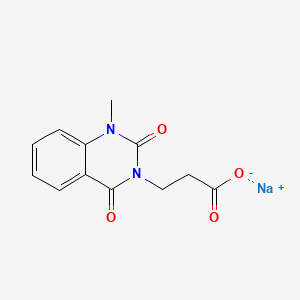

![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)
![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
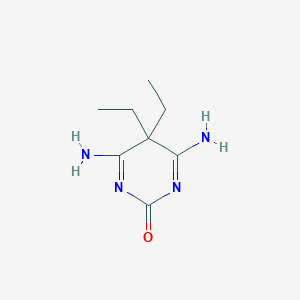
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
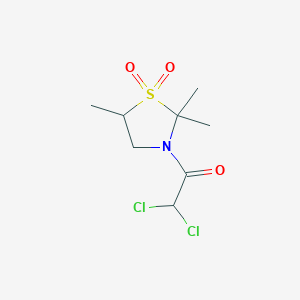
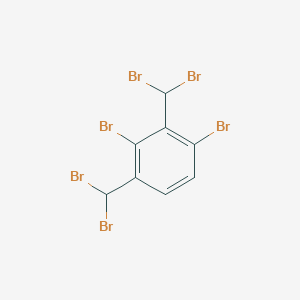
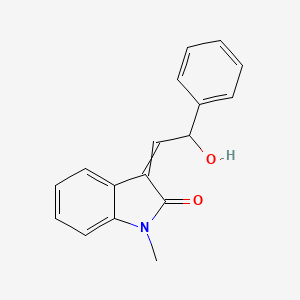
![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
